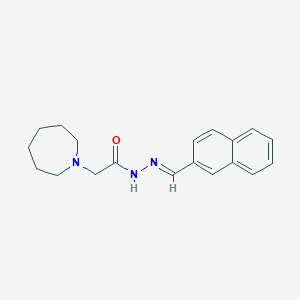
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide
Vue d'ensemble
Description
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide, also known as ANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANA belongs to the class of hydrazide compounds, which have been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has also been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to exhibit various biochemical and physiological effects in cells and animals. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has several advantages for lab experiments, such as its relatively low cost, ease of synthesis, and wide range of biological activities. However, 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide also has some limitations, such as its low solubility in water and limited stability under certain conditions. Therefore, it is important to optimize the experimental conditions when using 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide. One direction is to investigate the structure-activity relationship (SAR) of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide and its analogs, in order to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide in animals and humans, in order to evaluate its potential as a drug candidate. Additionally, the potential of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, should be further explored.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(15-22-11-5-1-2-6-12-22)21-20-14-16-9-10-17-7-3-4-8-18(17)13-16/h3-4,7-10,13-14H,1-2,5-6,11-12,15H2,(H,21,23)/b20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEUJAXXCVCCKX-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




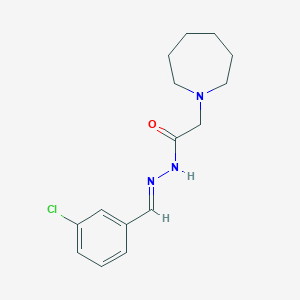
![methyl 4-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3836383.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836390.png)
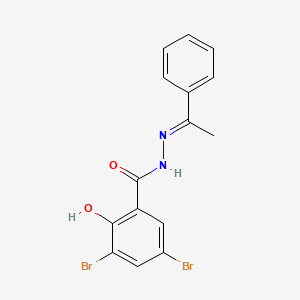
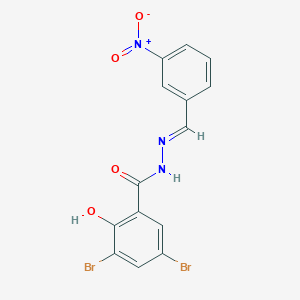
![4-fluoro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3836419.png)
![3,5-dibromo-2-hydroxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836420.png)
![3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3836426.png)
![4-fluoro-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3836428.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3836429.png)

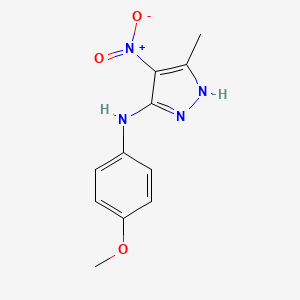
![2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3836461.png)